molecular formula C17H16N2O3S2 B2754296 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886917-11-9

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2754296
CAS No.: 886917-11-9
M. Wt: 360.45
InChI Key: OUKWEOHKFZPOAE-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with 3-(ethylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The compound may also interact with other cellular pathways, inducing apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-8-5-7-12(10-13)16(20)19-17-18-15-11(2)6-4-9-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWEOHKFZPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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